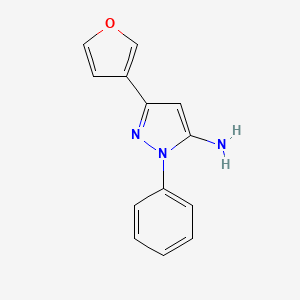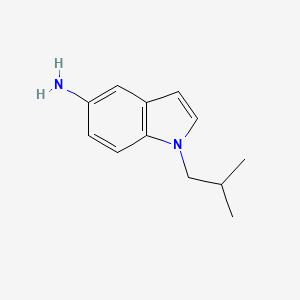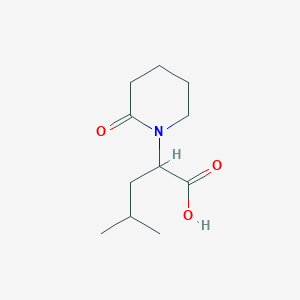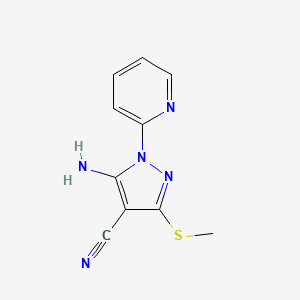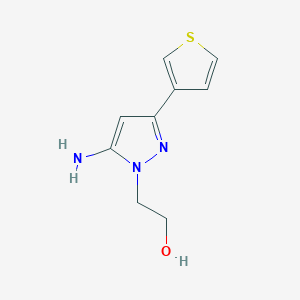
2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol
Overview
Description
“2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol” is a complex organic compound that contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of such compounds often involves the use of 2-aminothiophene as a starting material . A key intermediate, N-(1H-benzo[d]imidazol-2-yl)carbonylhydrazonoyl dicyanide (2), is prepared by diazotizing 2-aminobenzo[d]imidazole (1) with malononitrile in pyridine . Compound 2 then reacts with various secondary amines in boiling ethanol to yield acrylonitriles .Molecular Structure Analysis
The molecular structure of “2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol” would be characterized by the presence of a thiophene ring, a pyrazole ring, and an ethanol group. The exact structure would depend on the specific synthesis process and the reactions involved .Chemical Reactions Analysis
The compound can undergo various chemical reactions, depending on the conditions and reagents used . For instance, it has been found that nitrile derivative 2 reacts with hydrazine hydrate to yield 4-((1H-benzo[d]imidazol-2-yl)diazenyl)-1H-pyrazole-3,5-diamine .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol” would depend on its exact molecular structure. Thiophene itself has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Antimicrobial Applications
Research into novel Schiff bases using derivatives similar to the queried compound has demonstrated significant antimicrobial activity. The synthesis techniques employed, such as Gewald synthesis and Vilsmeier-Haack reaction, lead to novel compounds with potential applications in developing antimicrobial agents. Compounds synthesized using related methodologies showed excellent activity compared to other derivatives, highlighting the potential of such chemical structures in antimicrobial drug development (Puthran et al., 2019).
Antiviral Activity
Another study focused on the synthesis and evaluation of antiviral activity of pyrazolo[3,4-b]pyridine derivatives, starting from compounds with similar structural frameworks. The synthesis process led to heterocyclic compounds with evaluated cytotoxicity and specific antiviral activities, highlighting the potential of these compounds in antiviral therapy (Attaby et al., 2006).
Antioxidant Properties
A study on the catalytic synthesis of chalcone derivatives, starting from compounds structurally similar to the queried molecule, demonstrated potential antioxidant properties. These synthesized compounds were evaluated for their in vitro antioxidant activity, indicating their potential as antioxidant agents (Prabakaran et al., 2021).
Functional Modification of Polymers
Research into the radiation-induced modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including those with structural similarities to the queried molecule, showed enhanced thermal stability and promising biological activities. These modifications suggest potential medical applications of such functionalized polymers (Aly & El-Mohdy, 2015).
Antitumor Evaluation
The synthesis and antitumor evaluation of thiophene-based azo dyes incorporating pyrazolone moiety, derived from compounds structurally related to the queried molecule, demonstrated that most of the synthesized dyes exhibited good antitumor activity. This suggests a potential route for the development of new antitumor agents (Gouda et al., 2016).
Future Directions
The future directions for research on “2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol” and similar compounds could include further exploration of their therapeutic properties and potential applications in medicinal chemistry and material science . Additionally, the development of more efficient synthesis methods and the investigation of new structural prototypes with more effective pharmacological activity could be areas of interest .
properties
IUPAC Name |
2-(5-amino-3-thiophen-3-ylpyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c10-9-5-8(7-1-4-14-6-7)11-12(9)2-3-13/h1,4-6,13H,2-3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUVDDOMMRHCTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C(=C2)N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-((2,3-Dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B1523128.png)
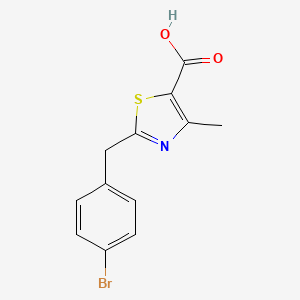
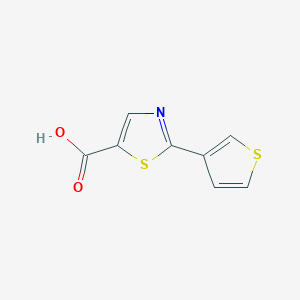
![1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1523134.png)
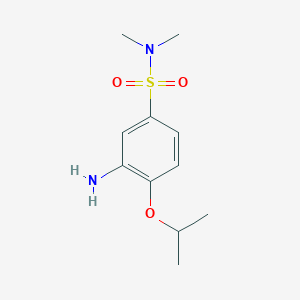
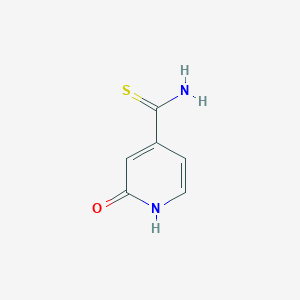
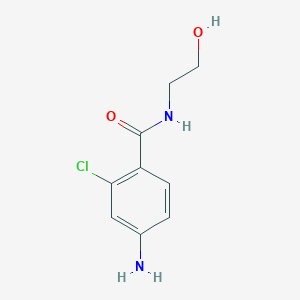
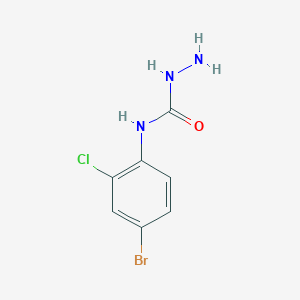
![4-[4-(Chloromethyl)benzoyl]morpholine](/img/structure/B1523140.png)
